3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
CAS No.: 1146699-63-9
Cat. No.: VC2930284
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1146699-63-9 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 |
| Standard InChI Key | YCWDOQVXUVNYLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |
Introduction
Chemical Structure and Properties
3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group at the 3-position. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific pattern .
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O |
| Molecular Weight | 178.16 g/mol |
| CAS Number | 1146699-63-9 |
| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 |
| Standard InChIKey | YCWDOQVXUVNYLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |
| PubChem Compound ID | 54772357 |
Table 1: Physicochemical properties of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Structural Features
The compound's structural features contribute significantly to its chemical behavior:
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The oxadiazole ring provides hydrogen bond acceptor sites through its nitrogen atoms
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The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability
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The methyl group at the 4-position of the phenyl ring influences the electron density distribution
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The rigid framework of the molecule contributes to specific binding interactions with potential biological targets
Synthesis Methods
Multiple synthetic approaches can be employed to produce 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:
Amidoxime Cyclization
The most common synthesis route involves the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. This typically includes the reaction of 3-fluoro-4-methylbenzohydrazide with a suitable carboxylic acid derivative to yield the desired oxadiazole ring .
Nitrile-Hydroxylamine Condensation
Another effective method involves condensing nitriles with hydroxylamine or its derivatives, followed by cyclization reactions:
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3-Fluoro-4-methylbenzonitrile is reacted with hydroxylamine to form an amidoxime intermediate
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The amidoxime is subsequently cyclized with an appropriate reagent to form the oxadiazole ring
Advanced Synthetic Routes
Recent research has explored more efficient pathways, including:
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Staudinger/aza-Wittig reaction: One-pot reaction of diazidoglyoxime esters with triphenylphosphine to produce oxadiazole derivatives with good yields
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Microwave-assisted synthesis: Accelerated formation of the oxadiazole ring under microwave irradiation, significantly reducing reaction times
Biological Activities
While specific biological activity data for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole itself is limited, the 1,2,4-oxadiazole scaffold demonstrates diverse biological activities relevant to pharmaceutical development:
Anticancer Properties
Oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from related compounds:
| Cancer Cell Line | Active Compound Type | IC₅₀ Range (μM) |
|---|---|---|
| MCF-7 (Breast) | Oxadiazole-pyrimidine hybrids | 0.19-5.13 |
| HCT-116 (Colon) | Oxadiazole-benzothiazole derivatives | 0.76-1.17 |
| A549 (Lung) | Bis-1,2,4-oxadiazole derivatives | 0.11-5.51 |
| Melanoma (A375) | Oxadiazole-benzofuran compounds | 2.09-48.37 |
Table 2: Anticancer activity of related 1,2,4-oxadiazole derivatives
The anticancer mechanisms of oxadiazole derivatives typically involve:
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Induction of apoptosis through p53 activation
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Cell cycle arrest at the G1 phase
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Increased caspase-3/7 activity
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Inhibition of critical enzymes involved in cancer progression
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has demonstrated significant antimicrobial potential:
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Antibacterial properties: Many derivatives show activity against both Gram-positive and Gram-negative bacteria, with some compounds having specific activity against Streptococcus pneumoniae and Escherichia coli
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Antifungal properties: Several oxadiazole compounds exhibit activity against fungal pathogens, including Candida albicans
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Thymidylate synthase inhibition: Some derivatives inhibit thymidylate synthase with IC₅₀ values ranging from 0.47 to 1.4 μM, disrupting DNA synthesis in microbial cells
Structure-Activity Relationships
Research on related 1,2,4-oxadiazole derivatives has revealed important structure-activity relationships that may inform the potential applications of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:
Key Structural Determinants of Activity
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The presence of electron-donating groups (EDG) on the phenyl ring generally enhances anticancer activity, while electron-withdrawing groups (EWG) may decrease potency in some cases
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Halogen substitution (like the fluorine atom in our compound) often improves metabolic stability and membrane permeability, potentially enhancing bioavailability
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The position of substituents on the phenyl ring significantly impacts biological activity, with para-substitution often yielding compounds with higher potency
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The oxadiazole ring serves as an effective bioisostere for esters or amides, potentially improving pharmacokinetic properties while maintaining target binding
Comparative Analysis with Related Compounds
Several compounds structurally related to 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole have been studied:
Structural Analogs
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3-(3-Fluoro-4-methylphenyl)-5-methyl-1,2,4-oxadiazole:
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2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide:
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More complex structure with the 3-fluoro-4-methylphenyl group as part of an acetamide moiety
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Demonstrates the versatility of the 3-fluoro-4-methylphenyl group in medicinal chemistry
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Shows enhanced biological activity through multiple pharmacophore integration
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Uniqueness of the Target Compound
The specific arrangement of the 3-fluoro-4-methylphenyl group at the 3-position of the 1,2,4-oxadiazole ring in our target compound creates a unique chemical entity with distinct properties:
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The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism
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The methyl group increases lipophilicity, potentially improving membrane permeability
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The specific substitution pattern creates a unique electronic distribution that may influence interactions with biological targets
Current Applications and Future Research Directions
Current Applications
3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole and related compounds have potential applications in:
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Drug discovery: As scaffolds for developing new therapeutic agents, particularly in anticancer, antimicrobial, and antiviral research
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Chemical biology: As probes for studying biological pathways and interactions due to their specific binding properties
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Material science: As building blocks for the development of new materials with specific properties
Future Research Directions
Several promising research directions for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole include:
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Comprehensive biological screening to fully characterize its activity profile across various targets and pathways
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Development of structure-activity relationship studies to optimize its properties for specific applications
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Investigation of its potential as a bioisostere in existing drug molecules to improve pharmacokinetic properties
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Exploration of green chemistry approaches for more sustainable and efficient synthesis
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